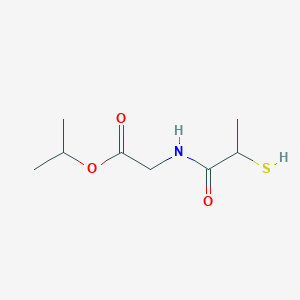

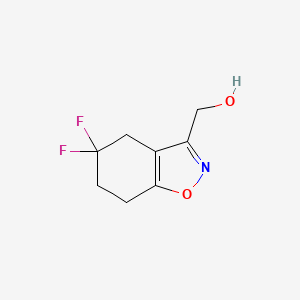

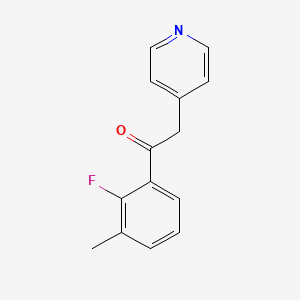

![molecular formula C18H20N4O4 B2563807 5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-05-1](/img/structure/B2563807.png)

5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are known as anticancer agents . It is a yellow solid with a melting point of 287–288 °C .

Synthesis Analysis

The synthesis of this compound involves various steps. The reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at various chemical shifts .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at various chemical shifts .Applications De Recherche Scientifique

Cancer Research: CDK2 Inhibition

F2455-0160: has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibitors are considered promising for cancer treatment as they can target tumor cells selectively. Compounds with the pyrido[2,3-d]pyrimidine scaffold, like F2455-0160, have shown significant inhibitory activity against CDK2, which could lead to the development of new anticancer drugs .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives, which are structurally related to F2455-0160, have been reported as inhibitors for TrmD, an enzyme isolated from Haemophilus influenzae . This suggests that F2455-0160 could be explored for its antimicrobial properties, potentially leading to new treatments for bacterial infections.

Biochemical Research: Fluorescent Protein Antibodies

While not directly linked to F2455-0160, the study of fluorescent proteins (FPs) and their antibodies, particularly nanobodies, is a rapidly growing field in biochemical research . F2455-0160 could potentially be modified to create fluorescent derivatives that bind to specific proteins, aiding in visualization and tracking in cellular processes.

Pharmacological Studies: Pyrazoline Derivatives

Pyrazoline derivatives, which share a similar heterocyclic chemical structure with F2455-0160, have been studied for their diverse biological activities . These activities include anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects. F2455-0160 could be investigated for similar pharmacological properties.

Molecular Docking and SAR Analysis

Molecular docking studies are essential for understanding the interaction between drugs and their targets. F2455-0160, with its unique structure, could be a candidate for such studies to evaluate its binding efficiency and structure-activity relationship (SAR) for various biological targets .

In Vitro Cellular Studies

Compounds like F2455-0160 can be used in in vitro cellular studies to assess their effects on cell viability, proliferation, and apoptosis . These studies are fundamental in drug development, providing initial data on the compound’s efficacy and safety.

Orientations Futures

The future directions for research on this compound could involve further exploration of its anticancer properties, given that it is an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are known as anticancer agents . Additionally, more research could be done to elucidate its exact mechanism of action.

Propriétés

IUPAC Name |

5-(3,4-dimethoxyanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-10-9-19-16-14(17(23)22(3)18(24)21(16)2)15(10)20-11-6-7-12(25-4)13(8-11)26-5/h6-9H,1-5H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTYVBBKHAZGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

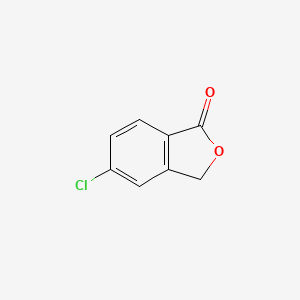

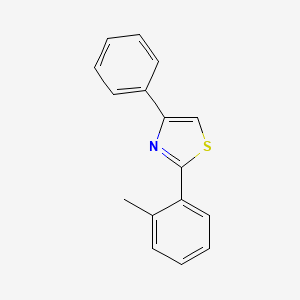

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2563725.png)

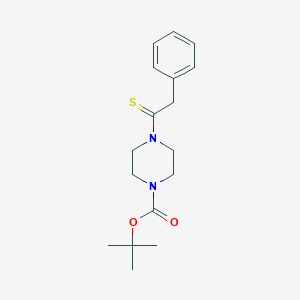

![1-[(2-Methyloxolan-3-yl)amino]propan-2-ol](/img/structure/B2563728.png)

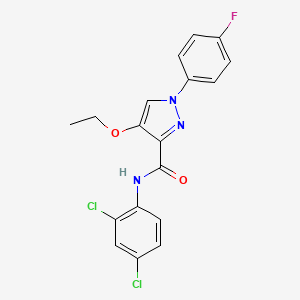

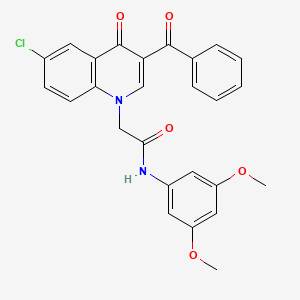

![Methyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563729.png)

![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)

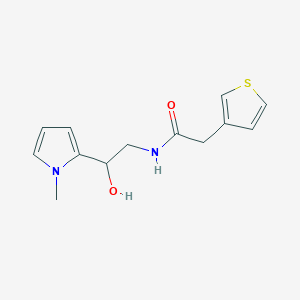

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2563745.png)